1-(环丙基磺酰基)-3-((4-甲氧基苯基)磺酰基)氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

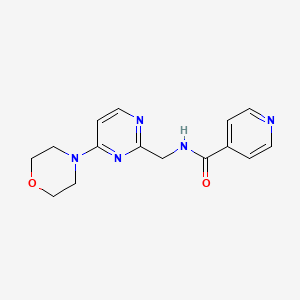

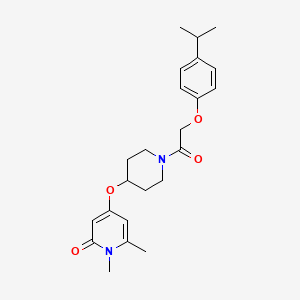

1-(Cyclopropylsulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This azetidine derivative has unique properties that make it a promising candidate for the development of new drugs, materials, and other applications.

科学研究应用

饱和杂环磺酰基腙的无金属偶联

研究表明,饱和杂环对甲氧基苯基 (PMP) 磺酰基腙与芳基和杂芳硼酸进行无金属偶联的程序。这种创新方法可以从其母体酮中合成功能化的 sp(2)-sp(3) 连接的双环结构单元,包括氮杂环丁烷,表明制药行业创造用于药物开发和其他应用的复杂分子的能力取得了重大飞跃 (Allwood 等,2014)。

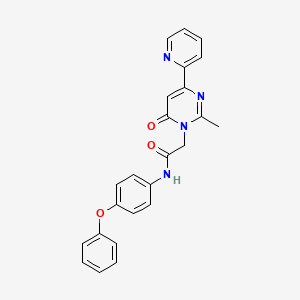

金(I) 催化的吡咯级联合成

另一项研究详细阐述了使用 N-磺酰基-2-(1-乙氧基丙炔基)氮杂环丁烷合成 2,5-二取代吡咯的金(I) 催化的级联合成过程。该方法提供了一条合成复杂吡咯的有效途径,产率极高,展示了该化合物在促进新型有机转化中的多功能性 (Pertschi 等,2017)。

取代氮杂环酮的合成

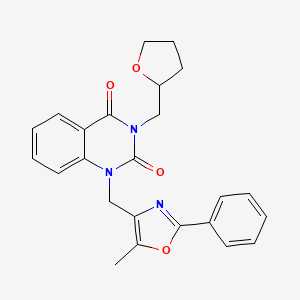

对 2-氮杂环酮支架的设计进行了进一步研究,该支架对它们的生物和药理活性至关重要,通过阿普米拉斯特二聚体衍生的取代氮杂环酮得到了发展。这展示了该化合物在探索新的药理活性分子中的作用,强调了其在药物化学中的重要性 (Jagannadham 等,2019)。

晶体结构分析

在晶体学领域,分析了环磺草酮的晶体结构,揭示了分子内空间排列和键合相互作用的复杂细节。这类研究对于理解物质的物理和化学性质至关重要,而这对于新材料和药物的开发至关重要 (Kang 等,2015)。

阴离子开环聚合

该化合物还在阴离子开环聚合 (AROP) 的研究中发挥着至关重要的作用,特别是在聚(N-磺酰基氮杂环丁烷)的合成中。这些聚合物是有价值的聚亚胺的潜在前体,说明了该化合物在聚合物科学和工程中的效用 (Rowe 等,2019)。

作用机制

Target of Action

The primary target of 1-(Cyclopropylsulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine is the Nrf2 protein . Nrf2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

The compound interacts with its target, Nrf2, by binding to it . This binding is believed to activate Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes . This binding event leads to the transcription of these genes, resulting in the production of antioxidant proteins .

Biochemical Pathways

The activation of Nrf2 leads to the upregulation of various antioxidant pathways. These include the glutathione and thioredoxin antioxidant systems, which play crucial roles in cellular defense against oxidative stress . The downstream effects of these pathways include the reduction of reactive oxygen species and the protection of cellular components from oxidative damage .

Pharmacokinetics

The compound’s efficacy in inducing nrf2 target genes suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The activation of Nrf2 by 1-(Cyclopropylsulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine leads to the upregulation of antioxidant proteins . This results in enhanced cellular defense against oxidative stress, which can protect cells from damage and maintain their normal function .

Action Environment

The action of 1-(Cyclopropylsulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine can be influenced by various environmental factors. For instance, the presence of oxidative stress can enhance the activation of Nrf2 and thus increase the compound’s efficacy

属性

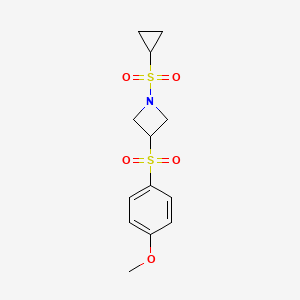

IUPAC Name |

1-cyclopropylsulfonyl-3-(4-methoxyphenyl)sulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S2/c1-19-10-2-4-11(5-3-10)20(15,16)13-8-14(9-13)21(17,18)12-6-7-12/h2-5,12-13H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFVQRUWIGDBGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylsulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2880090.png)

![6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880093.png)

![N-(2-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2880094.png)

![4-isobutyl-1-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2880095.png)

![6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2880103.png)

![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2880104.png)

![N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2880105.png)

![Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate](/img/structure/B2880108.png)